2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol
Overview
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds This compound is characterized by the presence of a hydroxymethyl group attached to the piperidine ring and an ethanol moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol typically involves the reaction of piperidine derivatives with formaldehyde and ethanol under controlled conditions. One common method is the Mannich reaction, where piperidine reacts with formaldehyde and ethanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the appropriate temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid or hydrochloric acid are often used to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Comparison with Similar Compounds
Piperidine: A basic structure without the hydroxymethyl and ethanol groups.
4-Piperidinemethanol: Similar structure but lacks the ethanol moiety.
2-(Hydroxymethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness: 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-5-9-3-1-8(7-11)2-4-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMANNRSGHVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287508 | |
Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156220-86-8 | |
Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156220-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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